![molecular formula C13H20N4O B2991245 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide CAS No. 1448059-61-7](/img/structure/B2991245.png)
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide
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Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a propionamide group. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes, potentially acting as an inhibitor. For example, related compounds have been studied for their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various metabolic disorders and neurodegenerative diseases . The introduction of amide bonds in similar structures has been shown to enhance metabolic stability and potency.
3. Pharmacological Applications
The dual moiety of the compound allows for interactions that may lead to therapeutic applications in pain management and metabolic disorders. Its pharmacological profile suggests potential use in treating conditions related to inflammation and metabolic dysregulation .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : The synthesis begins with a condensation reaction between 2,4-dimethylpyrimidine and pyrrolidine.
- Substitution Reactions : The pyrimidine undergoes substitution to introduce the propionamide group.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those structurally similar to this compound. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains, highlighting the compound's potential in antibiotic development .
Case Study 2: GSK-3β Inhibition
Another investigation focused on the structure–activity relationship (SAR) of amide derivatives related to GSK-3β inhibition. The findings suggested that specific substitutions at the nitrogen atom significantly improved the inhibitory potency and metabolic stability of these compounds .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-7-5-6-8-17/h4-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLFHLLLJTWQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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